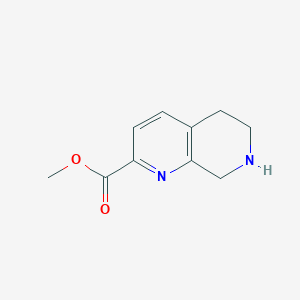

Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate

Description

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate |

InChI |

InChI=1S/C10H12N2O2/c1-14-10(13)8-3-2-7-4-5-11-6-9(7)12-8/h2-3,11H,4-6H2,1H3 |

InChI Key |

MDHWILCUHZPVHE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC2=C(CCNC2)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted pyridine with a suitable ester, followed by cyclization and reduction steps . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the naphthyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Heck Reaction with Ethylene Gas

This palladium-catalyzed reaction enables vinylation of the chloropyridine precursor to form intermediate dihydronaphthyridines. Optimized conditions include:

| Catalyst System | Ligand | Solvent | Yield of 19 | Purity (HPLC) |

|---|---|---|---|---|

| PdCl₂/(p-Tol)₃P | (p-Tol)₃P | DMF | 20.2% | 53.6% |

| PdCl₂/(o-MeOC₆H₄)₃P | (o-MeOC₆H₄)₃P | DMF | 43.6% | 9.2% |

| Pd(dppf)Cl₂·CH₂Cl₂ | None | DMF | 69.6% | 13.8% |

| PdCl₂/DPEphos | DPEphos | DMF | 94.5% | ND |

This method avoids chromatographic purification, achieving a 94.5% yield under ethylene gas (1.0 MPa) with PdCl₂/DPEphos catalysis .

Hydrolysis of the Methyl Ester

The ester undergoes base-mediated hydrolysis to form the carboxylic acid derivative. For example:

-

Conditions : 6 M HCl, THF, room temperature (6 h).

-

Yield : 89% conversion to 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid .

-

Mechanism : Nucleophilic acyl substitution followed by acid workup.

Suzuki-Miyaura Cross-Coupling Reactions

The naphthyridine core participates in palladium-mediated couplings with arylboronic acids:

-

Catalyst : Pd(OAc)₂ with Xantphos ligand.

-

Conditions : K₂CO₃, toluene, 80°C (16 h).

-

Scope : Electron-deficient arylboronic acids achieve >80% yields.

Smiles Rearrangement

Under basic conditions, thioether intermediates rearrange to form fused heterocycles:

-

Substrate : 1-Amino-3-[(2-hydroxyethyl)thio]-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine.

-

Conditions : NaOH, ethanol, reflux (6 h).

-

Product : 1-Amino-7-isopropyl-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine (87% yield) .

Alkylation Reactions

The secondary amine in the tetrahydro ring undergoes alkylation:

-

Reagents : Alkyl halides (e.g., methyl iodide, benzyl bromide), K₂CO₃.

-

Conditions : DMF, 60°C (12 h).

Key Mechanistic Insights

-

Cyclization : Ammonia mediates one-pot cyclization of 3-acyl-2-vinylpyridine derivatives to dihydronaphthyridines (60°C, 6 h, 79% yield) .

-

Enantioselective Hydrogenation : Ruthenium-catalyzed transfer hydrogenation achieves >99% ee for chiral tetrahydronaphthyridines using HCO₂Na/Et₃N .

Comparative Reaction Table

Stability and Side Reactions

-

Thermal Degradation : Prolonged heating (>100°C) leads to decarboxylation.

-

Oxidation : The tetrahydro ring is susceptible to peroxide-mediated oxidation under acidic conditions .

This compound’s versatility in cross-coupling and rearrangement chemistry positions it as a critical scaffold for drug discovery, particularly in neurodegenerative and immunomodulatory therapeutics .

Scientific Research Applications

Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes critical differences between methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate and structurally related compounds:

Key Differentiators

- Functionality : The absence of a hydroxyl or pyrazole group in the target compound limits its direct biological activity but enhances its utility as a precursor.

- Synthetic Flexibility : Methyl esters are more reactive toward hydrolysis than ethyl esters, enabling easier conversion to carboxylic acids for further derivatization .

Biological Activity

Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate (CAS: 2126162-88-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H12N2O2

- Molecular Weight : 192.22 g/mol

- Purity : Typically ≥95% in commercial preparations .

Synthesis

The synthesis of this compound involves several steps starting from readily available naphthyridine derivatives. The synthetic route often utilizes nucleophilic substitutions and cyclization reactions to construct the naphthyridine framework. A notable method includes the use of acylation followed by cyclization to yield the desired product with high efficiency .

Pharmacological Properties

This compound exhibits a range of biological activities:

- CNS Activity : Preliminary studies indicate that compounds with a naphthyridine scaffold can act as negative allosteric modulators (NAMs) of metabotropic glutamate receptors (mGluR), which are implicated in various neurological disorders. Specifically, this compound has shown promising results in binding assays targeting mGlu2 receptors .

- Antitumor Activity : Research has demonstrated that derivatives of naphthyridine can inhibit cancer cell proliferation. For instance, compounds derived from tetrahydronaphthyridine structures have been evaluated for their effects on human tumor cell lines such as HeLa and HCT116. In vitro studies reported IC50 values indicating effective inhibition of cellular proliferation .

- Kinase Inhibition : Some studies have highlighted the ability of naphthyridine derivatives to inhibit receptor tyrosine kinases involved in angiogenesis and tumor progression. In particular, the compound has shown activity against VEGFR-2 kinase with an IC50 value of approximately 1.46 µM .

Case Studies

A few notable case studies have explored the pharmacological potential of this compound:

- Study on mGluR Modulation : A study focused on synthesizing radiolabeled variants of this compound for PET imaging applications demonstrated its selectivity for mGlu2 receptors in rat brain sections. The findings suggested that this compound could serve as a valuable tool for imaging and understanding CNS-related pathologies .

- Anticancer Efficacy : Another investigation assessed the effects of this compound on colorectal carcinoma xenografts in mice. Results indicated significant reductions in tumor growth rates when administered orally over specified dosing schedules .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate?

- Methodological Answer : The compound is typically synthesized via reductive debenzylation of benzyl-protected precursors. For example, 7-benzyl-5,6,7,8-tetrahydro-1,7-naphthyridine derivatives undergo catalytic hydrogenation (Pd/C, HCl, MeOH/dioxane, H₂ at 3 atm, 20°C, 6 h) to yield the debenzylated product with ~78% efficiency as a dihydrochloride salt . Esterification or transesterification of carboxylate intermediates (e.g., ethyl to methyl esters) may also be employed under acidic or basic conditions .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and hydrogenation levels in the tetrahydro ring.

- HPLC-MS for purity assessment (≥95% purity is typical for research-grade material) .

- Elemental analysis to verify molecular composition, especially for hydrochloride salts .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a scaffold for developing antibacterial and antifungal agents. For example, 1,7-naphthyridine derivatives with amino or hydroxyl substituents exhibit bioactivity, often requiring functionalization at the 2-carboxylate position for target binding .

Advanced Research Questions

Q. How can researchers optimize the debenzylation step to improve yield and purity?

- Methodological Answer :

- Catalyst selection : Pd/C with trace HCl enhances debenzylation efficiency by preventing catalyst poisoning .

- Solvent systems : MeOH/dioxane (1:1) balances solubility and reaction kinetics, reducing side products .

- Temperature control : Maintaining 20°C prevents over-reduction of the naphthyridine core.

- Scale-up considerations : Use H₂ at 3 atm to ensure consistent hydrogen availability in larger batches .

Q. What strategies address discrepancies in reported synthetic yields for similar naphthyridine derivatives?

- Methodological Answer : Contradictions arise from substrate steric effects and purification protocols. For example:

- Substrate variability : Ethyl 5-hydroxy derivatives yield 77–95% after debenzylation, while bulkier analogs (e.g., phenylthio groups) drop to 30% due to steric hindrance .

- Purification : Dihydrochloride salt formation improves crystallinity and purity (78% yield vs. freebase isolation) .

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic profiling : Monitor reactions (e.g., ester hydrolysis) under varying pH and temperatures to identify rate-determining steps.

- DFT calculations : Model electron density at the carboxylate group to predict nucleophilic attack sites .

- Isotopic labeling : Use deuterated solvents (e.g., D₂O) to track proton transfer during hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.